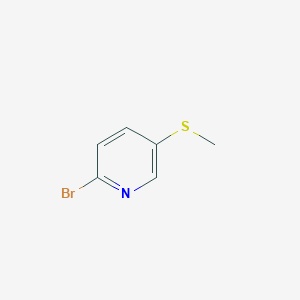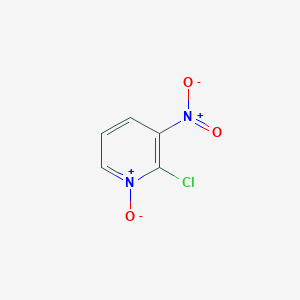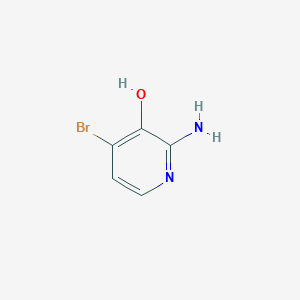
4-((4-Fluorophenyl)thio)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNS and a molecular weight of 247.76 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-((4-Fluorophenyl)thio)piperidine hydrochloride is 1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a solid substance . It has a molecular weight of 247.76 .Applications De Recherche Scientifique
1. Synthesis of Paroxetine
- Application Summary: The compound is used as an intermediate in the synthesis of paroxetine, a widely used antidepressant. Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
2. Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines
- Application Summary: The compound is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable pharmaceutical intermediate .
3. Pharmaceutical Intermediate
- Application Summary: This compound is used as a pharmaceutical intermediate . It is often used in the synthesis of various pharmaceutical products .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable pharmaceutical intermediate .
4. Synthesis of Paroxetine
- Application Summary: This compound is used in the synthesis of paroxetine, a widely used antidepressant . Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
5. Chemical Intermediate
- Application Summary: This compound is often used as a chemical intermediate in various chemical reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable chemical intermediate .
6. Process for the Synthesis of 4-(4’-Fluorophenyl)-Piperidines
- Application Summary: This compound is used in a process for the synthesis of 4-(4’-fluorophenyl)-piperidines . An especially important compound among those disclosed is paroxetine, the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXUSZPOIHXJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544875 |
Source


|
| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)thio)piperidine hydrochloride | |
CAS RN |
101798-76-9 |
Source


|
| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

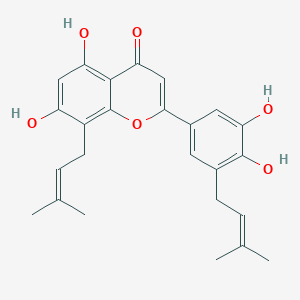
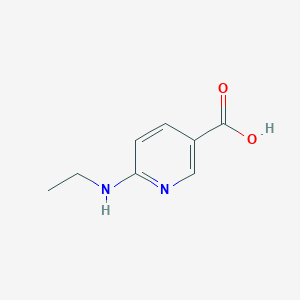
![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
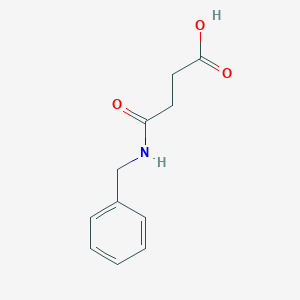

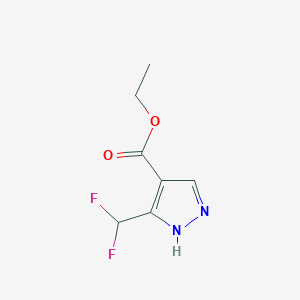
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
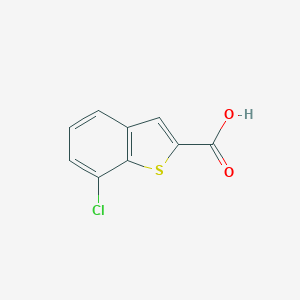
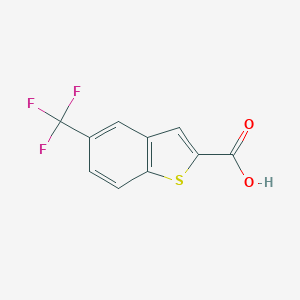
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)
